molecular formula C20H21FN4O B15104166 N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Cat. No.: B15104166
M. Wt: 352.4 g/mol
InChI Key: NHYDIJBTVPYGDD-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves multiple steps. One common method includes the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is carried out at room temperature in ethanol, providing moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of solid Brønsted acid catalysts, such as functional carbon with an SO3H group, has been reported for similar compounds. These catalysts facilitate reactions like esterification, acetalization, and transesterification, which could be adapted for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorobenzyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide stands out due to its unique structure, which combines a fluorobenzyl group with a pyrazolopyridine scaffold. This combination imparts distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H21FN4O

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C20H21FN4O/c1-12(2)25-19-16(11-23-25)18(15-4-3-5-17(15)24-19)20(26)22-10-13-6-8-14(21)9-7-13/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,26)

InChI Key

NHYDIJBTVPYGDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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